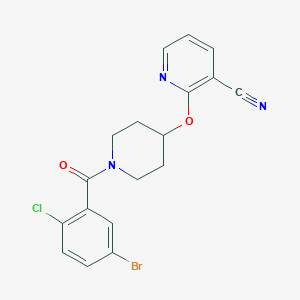

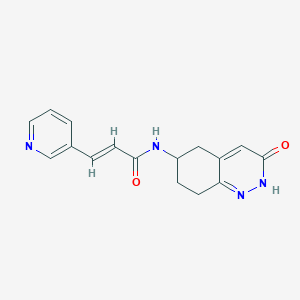

(E)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(pyridin-3-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(pyridin-3-yl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits promising pharmacological properties, making it a potential candidate for the development of novel therapeutic agents. In

Aplicaciones Científicas De Investigación

Chemistry and Biochemistry of Acrylamide

Acrylamide is primarily known for its industrial production and usage in synthesizing polyacrylamide. Polyacrylamide finds applications in soil conditioning, wastewater treatment, and as a laboratory tool for protein electrophoresis. The compound's presence in food, formed during processing under specific conditions, has prompted extensive research into its chemistry, biochemistry, and potential health impacts. Studies aim to develop a comprehensive understanding of acrylamide's formation, distribution in food, and its implications on human health, highlighting the need for improved food processing methods to minimize acrylamide content in the diet (Friedman, 2003).

Analytical and Mechanistic Aspects

The discovery of acrylamide in heat-treated, carbohydrate-rich foods has led to intensive investigations into its occurrence, chemistry, and toxicology. Efforts have been made to understand the chemical pathways leading to acrylamide formation, particularly its link to the Maillard reaction involving asparagine. This research also extends to exploring various strategies to control and reduce acrylamide levels in food products, with significant contributions from the food industry towards understanding and mitigating the potential health risks associated with dietary acrylamide exposure (Taeymans et al., 2004).

Mitigation Strategies in Food Production

The toxic properties of acrylamide, including neurotoxicity, genotoxicity, carcinogenicity, and reproductive toxicity, have been well documented. This has led to the development of various strategies aimed at reducing acrylamide formation in food products. These strategies include modifying food processing conditions, utilizing asparaginase to convert asparagine into aspartic acid, and employing novel approaches such as probiotics for acrylamide mitigation. The use of specific probiotic strains, particularly Lactobacillus, has emerged as a promising approach to reduce acrylamide levels in foods, showcasing the potential of biotechnological interventions in enhancing food safety (Khorshidian et al., 2020).

Acrylamide-Based Microgels and Hybrids

Acrylamide-based microgels have garnered attention due to their responsive behavior and chemical stability, making them suitable for applications in nanotechnology, drug delivery, sensing, and catalysis. The synthesis, properties, and applications of poly(N-isopropylacrylamide-co-acrylamide) microgels highlight the versatility of acrylamide derivatives in developing advanced materials with potential industrial and biomedical applications (Begum et al., 2019).

Propiedades

IUPAC Name |

(E)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-3-pyridin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-15(6-3-11-2-1-7-17-10-11)18-13-4-5-14-12(8-13)9-16(22)20-19-14/h1-3,6-7,9-10,13H,4-5,8H2,(H,18,21)(H,20,22)/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJQJTZKMGHIMM-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)C=CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)/C=C/C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Tert-butylphenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2510783.png)

![N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2510789.png)

![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2510790.png)

![Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510791.png)

![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)

![3-(1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2510795.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2510797.png)

![9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2510800.png)